m-PEG15-amine

Catalog No.
S536119
CAS No.
80506-64-5
M.F
C25H53NO12
M. Wt
559.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-PEG15-amine

CAS Number

80506-64-5

Product Name

m-PEG15-amine

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

Molecular Formula

C25H53NO12

Molecular Weight

559.7 g/mol

InChI

InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3

InChI Key

MSKSQCLPULZWNO-UHFFFAOYSA-N

SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

solubility

Soluble in DMSO

Synonyms

m-PEG15-amine

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

The exact mass of the compound m-PEG15-amine is 691.4354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

m-PEG15-amine (Methoxy-PEG15-amine) is a discrete, monodisperse polyethylene glycol derivative featuring a methoxy-capped terminus and a reactive primary amine. With exactly 15 ethylene oxide units and a molecular weight of 691.85 g/mol, it is primarily utilized as a hydrophilic spacer and surface-shielding agent in bioconjugation, nanoparticle formulation, and antibody-drug conjugate (ADC) development . The primary amine reacts efficiently with activated carboxyl groups, such as NHS esters, to form stable amide linkages . Unlike traditional polydisperse PEGs, this discrete PEG15 linker provides exact molecular weight definition, enabling precise tuning of hydrodynamic volume, targeted solubility enhancement, and rigorous analytical characterization required in advanced therapeutic workflows .

Substituting discrete m-PEG15-amine with generic, polydisperse mPEG-amine mixtures (such as mPEG-750 or mPEG-1000) introduces severe analytical and regulatory risks in advanced manufacturing . Polydisperse PEGs contain a Poisson distribution of chain lengths, which directly translates to batch-to-batch variability in conjugation efficiency, variable drug-to-antibody ratios (DAR), and heterogeneous pharmacokinetics[1]. In therapeutic development, this polydispersity complicates LC-MS characterization and regulatory Chemistry, Manufacturing, and Controls (CMC) compliance. Furthermore, substituting with shorter discrete PEGs (e.g., m-PEG4-amine) often fails to provide sufficient steric shielding or aqueous solubility for highly lipophilic payloads, while longer chains (e.g., m-PEG36-amine) can suffer from reduced coupling kinetics due to steric hindrance and chain entanglement . Procurement of the exact 15-mer ensures a reproducible balance of shielding, solubility, and coupling efficiency.

Elimination of Chain-Length Heterogeneity for CMC Compliance

Unlike standard polymeric PEGs, m-PEG15-amine is synthesized as a single discrete molecule, completely eliminating the broad mass distribution typical of legacy PEGylation reagents . This monodispersity simplifies mass spectrometry data from a complex multi-peak envelope to a single, easily quantifiable mass, which is critical for exact Drug-to-Antibody Ratio (DAR) determination [1].

Evidence DimensionPolydispersity Index (PDI) and Mass Purity
Target Compound DataPDI = 1.0 (single 15-mer species, >95-98% purity)
Comparator Or BaselinePolydisperse mPEG-750-amine (PDI ~1.05-1.10, >10 distinct species)
Quantified Difference100% elimination of polymeric dispersity
ConditionsLC-MS characterization of bioconjugates

Ensures exact DAR quantification and batch-to-batch reproducibility, significantly reducing regulatory friction during CMC approval.

Higher Conjugation Kinetics vs. Long-Chain PEGs

While longer discrete PEGs (such as m-PEG36-amine) offer extensive steric shielding, their increased hydrodynamic volume and chain entanglement significantly reduce amine coupling efficiency . m-PEG15-amine represents a kinetic balance, maintaining high reactivity with NHS esters while still providing a substantial hydrophilic spacer.

Evidence DimensionAmine Coupling Yield
Target Compound Data>90% coupling yield within standard reaction times
Comparator Or Baselinem-PEG36-amine (~70-75% yield due to steric hindrance)
Quantified Difference~15-20% higher coupling efficiency and faster kinetics
ConditionsNHS-ester amine coupling at pH 7-9

Maximizes the yield of expensive biological payloads and antibodies, reducing unreacted waste in industrial bioconjugation.

Enhanced Solubility vs. Short-Chain PEGs

Short-chain discrete PEGs (e.g., m-PEG4-amine) often fail to provide sufficient aqueous solubility for highly lipophilic payloads, leading to conjugate aggregation . The 15-mer chain of m-PEG15-amine provides a significantly larger hydration sphere, dramatically improving the aqueous solubility of conjugated hydrophobic fluorophores or cytotoxins.

Evidence DimensionAqueous Solubility Enhancement
Target Compound DataHigh solubility enhancement (sufficient for highly lipophilic cytotoxins)
Comparator Or Baselinem-PEG4-amine (minimal hydrodynamic shielding)
Quantified DifferenceSignificantly greater hydration sphere and solubility enhancement than PEG4
ConditionsAqueous formulation of hydrophobic bioconjugates

Prevents bioconjugate aggregation during storage and improves the systemic circulation of hydrophobic drug constructs.

Antibody-Drug Conjugate (ADC) Linker Optimization

m-PEG15-amine is a highly effective choice for ADC development where exact Drug-to-Antibody Ratio (DAR) characterization and uniform pharmacokinetics are required. Its monodisperse nature eliminates the analytical ambiguity caused by polydisperse PEGs, ensuring regulatory CMC compliance [1].

Nanoparticle Surface Functionalization (Stealth Coating)

When formulating lipid nanoparticles (LNPs) or polymeric delivery vehicles, m-PEG15-amine provides a precise stealth layer that reduces non-specific protein corona formation without the excessive hydrodynamic size increase associated with ultra-long PEG chains .

Hydrophobic Drug and Dye Solubilization

For the conjugation of highly lipophilic fluorophores or cytotoxins, m-PEG15-amine offers greater aqueous solubility enhancement compared to short-chain alternatives like m-PEG4-amine, preventing conjugate aggregation during formulation and storage .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

1

Exact Mass

559.35677613 g/mol

Monoisotopic Mass

559.35677613 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 11-23-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types